molecular formula C13H13NO2 B1624312 Benzyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-46-6

Benzyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1624312
CAS RN: 3284-46-6
M. Wt: 215.25 g/mol
InChI Key: XLBUMBKULFRFSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 3-methyl-1H-pyrrole-2-carboxylate involves the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol . The yield of the compound can vary based on the molar ratio of reactants .


Molecular Structure Analysis

The molecular structure of Benzyl 3-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring with a benzyl group attached to the carboxylate functional group. The 3-methyl substitution occurs on the pyrrole ring .

properties

IUPAC Name

benzyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-8-14-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBUMBKULFRFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449269
Record name 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-methyl-1H-pyrrole-2-carboxylate

CAS RN

3284-46-6
Record name 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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